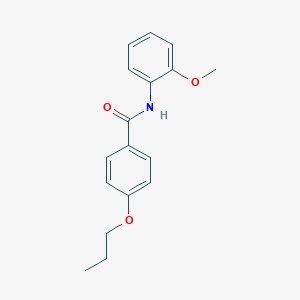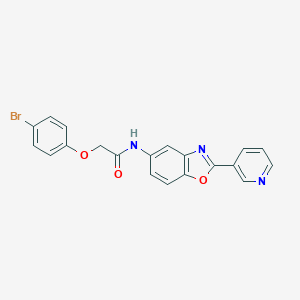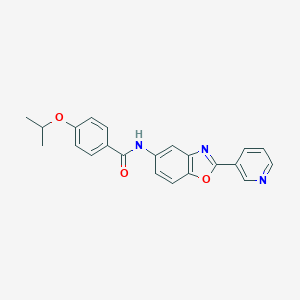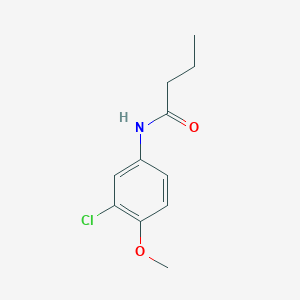![molecular formula C21H31NO2 B245144 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol](/img/structure/B245144.png)
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol, also known as CPI-169, is a novel small molecule inhibitor that specifically targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are known to play a critical role in gene transcription, and their dysregulation has been linked to a variety of diseases, including cancer, inflammation, and cardiovascular disease. CPI-169 has shown promise as a potential therapeutic agent for these conditions, and its synthesis, mechanism of action, and physiological effects have been the subject of extensive scientific research.
作用機序
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol exerts its effects by binding to the bromodomain of BET proteins, which are critical regulators of gene transcription. By inhibiting BET proteins, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol reduces the expression of genes that are involved in disease processes such as cell proliferation, inflammation, and angiogenesis. This results in a decrease in disease severity and an improvement in overall health.
Biochemical and Physiological Effects:
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of inflammation. In addition, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to improve cardiac function and reduce the formation of atherosclerotic plaques. These effects are due to the specific targeting of BET proteins by 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol, which results in the modulation of gene expression and the downstream effects on cellular processes.
実験室実験の利点と制限
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. In addition, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has shown high selectivity for BET proteins, reducing the likelihood of off-target effects. However, one limitation of 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol is its relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol. One area of interest is the development of more potent and selective BET inhibitors that can be used in clinical trials. In addition, the use of 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the identification of biomarkers that can predict response to 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol treatment may enable more personalized approaches to therapy.
合成法
The synthesis of 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol involves a multi-step process that begins with the reaction of cyclopentadiene with ethyl acrylate to form a Diels-Alder adduct. The resulting compound is then subjected to a series of reactions, including hydrolysis, alkylation, and reduction, to yield the final product. The synthesis of 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been optimized to produce high yields and purity, making it suitable for use in laboratory experiments and clinical trials.
科学的研究の応用
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and cardiovascular disease. In cancer, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to inhibit the growth of tumor cells and sensitize them to chemotherapy and radiation therapy. Inflammation is a key driver of many diseases, and 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to reduce inflammation in models of rheumatoid arthritis and sepsis. In cardiovascular disease, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to reduce the formation of atherosclerotic plaques and improve cardiac function.
特性
分子式 |
C21H31NO2 |
|---|---|
分子量 |
329.5 g/mol |
IUPAC名 |
1-cyclopentyl-5-[2-hydroxyethyl(propan-2-yl)amino]-1-phenylpent-3-yn-1-ol |
InChI |
InChI=1S/C21H31NO2/c1-18(2)22(16-17-23)15-9-8-14-21(24,20-12-6-7-13-20)19-10-4-3-5-11-19/h3-5,10-11,18,20,23-24H,6-7,12-17H2,1-2H3 |
InChIキー |
XUPWMFVPLKVQOJ-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O |
正規SMILES |
CC(C)N(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B245062.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenoxyacetamide](/img/structure/B245063.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B245065.png)



![4-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245073.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B245077.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245078.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B245079.png)



![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B245084.png)